molecular formula C28H26P2 B14304935 2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane CAS No. 120658-80-2

2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane

Cat. No.: B14304935
CAS No.: 120658-80-2
M. Wt: 424.5 g/mol
InChI Key: OCOOUZZFQNCXHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane is an organophosphorus compound with the molecular formula C27H25P2. This compound is characterized by the presence of two diphenylphosphane groups attached to a prop-2-enyl backbone. It is used primarily in the field of chemistry as a ligand in various catalytic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane typically involves the reaction of diphenylphosphine with an appropriate alkylating agent. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, which reacts with diphenylphosphine to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes controlling the temperature, pressure, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: The compound can undergo substitution reactions where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve the use of halogenated compounds under basic conditions.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.

Scientific Research Applications

2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane involves its role as a ligand in catalytic processes. The compound coordinates with metal centers to form complexes that facilitate various chemical reactions. The molecular targets include transition metals such as palladium, platinum, and rhodium. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane is unique due to its dual phosphine groups, which enhance its ability to act as a bidentate ligand. This property makes it particularly effective in catalytic processes compared to similar compounds that may only have a single phosphine group.

Properties

CAS No.

120658-80-2

Molecular Formula

C28H26P2

Molecular Weight

424.5 g/mol

IUPAC Name

2-(diphenylphosphanylmethyl)prop-2-enyl-diphenylphosphane

InChI

InChI=1S/C28H26P2/c1-24(22-29(25-14-6-2-7-15-25)26-16-8-3-9-17-26)23-30(27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-21H,1,22-23H2

InChI Key

OCOOUZZFQNCXHO-UHFFFAOYSA-N

Canonical SMILES

C=C(CP(C1=CC=CC=C1)C2=CC=CC=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.